molecular formula C14H21N3O4S B2885616 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide CAS No. 1060171-49-4

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2885616
CAS No.: 1060171-49-4
M. Wt: 327.4
InChI Key: TUYXKLHSEFPRFH-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a methylsulfonyl group, a tetrahydrobenzo[c]isoxazol ring, and a piperidine ring with a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[c]isoxazol ring and the piperidine ring with a carboxamide group are key structural elements .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on similar sulfonamide compounds, such as those involving 4-[(methylsulfonyl)amino]benzamides and sulfonamides, has shown significant Class III antiarrhythmic activity. These compounds have demonstrated potential in the treatment of arrhythmias without affecting conduction, showcasing a promising direction for acute myocardial infarction therapy (Ellingboe et al., 1992).

High-Temperature Gas Separation Membranes

A series of polybenzimidazoles containing sulfonyl groups, synthesized for high-temperature H2/CO2 separation membranes, highlighted the utility of sulfonyl-containing compounds in enhancing solubility and thermal stability. These materials, compared to commercial alternatives, showed excellent gas separation properties, crossing Robeson's upper bound for H2/CO2 separation (Borjigin et al., 2015).

Antimicrobial and Antifungal Activities

Studies have synthesized and evaluated the biological activities of new sulfonyl hydrazones and piperidine derivatives, focusing on their antimicrobial and antifungal properties. These compounds have been investigated for their potential in treating various bacterial and fungal infections, showcasing a wide range of biological activities (Patel & Agravat, 2007).

Antioxidant Capacity and Enzyme Inhibition

Sulfonyl hydrazones containing piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These studies have demonstrated the potential of sulfonyl and piperidine-based compounds in developing new treatments for diseases where oxidative stress and cholinesterase activity are involved (Karaman et al., 2016).

Future Directions

The future research directions could involve studying the compound’s potential as a kinase inhibitor, given the activity observed in structurally similar compounds .

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-4-5-10(9-17)13(18)15-14-11-6-2-3-7-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYXKLHSEFPRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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